N-(4-propoxybenzyl)cyclopropanamine
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Overview
Description
N-(4-propoxybenzyl)cyclopropanamine: is an organic compound that features a cyclopropane ring attached to an amine group, which is further substituted with a 4-propoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-propoxybenzyl)cyclopropanamine can be achieved through several methods. One common approach involves the reaction of cyclopropanamine with 4-propoxybenzyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve cyclopropanamine in an appropriate solvent such as dichloromethane.
- Add a base such as triethylamine to the solution.
- Slowly add 4-propoxybenzyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product using an organic solvent and purify it through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-propoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropanamine derivatives.
Scientific Research Applications
Chemistry: N-(4-propoxybenzyl)cyclopropanamine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: this compound has potential applications in medicinal chemistry. It can be explored as a lead compound for the development of new therapeutic agents, particularly those targeting central nervous system disorders.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-propoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit lysine-specific demethylase-1 (LSD1), an enzyme involved in the regulation of gene expression through histone demethylation .
Comparison with Similar Compounds
- N-(4-methoxybenzyl)cyclopropanamine
- N-(4-ethylbenzyl)cyclopropanamine
- N-(4-chlorobenzyl)cyclopropanamine
Uniqueness: N-(4-propoxybenzyl)cyclopropanamine is unique due to the presence of the 4-propoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-propoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-9-15-13-7-3-11(4-8-13)10-14-12-5-6-12/h3-4,7-8,12,14H,2,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQZSIWPPIZJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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